2-Iminothiolane
Overview
Description
2-Iminothiolane, also known as Traut’s reagent, is a cyclic thioimidate compound widely used in biochemical research. It is primarily employed as a thiolating reagent, reacting with primary amine groups to introduce sulfhydryl groups. This compound is particularly valuable in protein modification and cross-linking applications due to its ability to maintain the charge properties of the original amino group .
Mechanism of Action
Target of Action
2-Iminothiolane, also known as Thiolan-2-imine, primarily targets primary amines . These primary amines are often found in proteins and peptides . The compound has a preference for primary amino groups and reacts at pH 7-10 to give amidine compounds which contain free sulhydryl groups .
Mode of Action
This compound is a thiolating reagent that reacts with primary amines to introduce sulfhydryl groups while maintaining charge properties similar to the original amino group . It reacts at pH 7-10 by an amidine bond to present free sulfhydryl . This reaction results in the formation of disulfide and thioether linked conjugates .
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The primary result of this compound’s action is the addition of sulfhydryl groups to primary amines . This modification can lead to the formation of new disulfide groups , which can have significant effects at the molecular and cellular levels, including the potential for protein crosslinking .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The compound reacts with primary amines at a pH range of 7-10 . Therefore, the efficacy and stability of this compound can be affected by the pH of its environment. Additionally, the compound should be stored at a temperature of 2-8°C , suggesting that temperature may also influence its stability and action.
Biochemical Analysis
Biochemical Properties
2-Iminothiolane plays a crucial role in biochemical reactions by reacting efficiently with primary amines at pH 7 to 9, forming amidine compounds with a sulfhydryl group . This reaction allows for the crosslinking or labeling of proteins and other biomolecules. For instance, this compound has been used to thiolate ribosomal subunits in Escherichia coli, facilitating the study of protein-RNA interactions . It also reacts with aliphatic and phenolic hydroxyl groups at high pH, albeit at a slower rate .
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides. It has been used to conjugate cell-penetrating peptides to immunoglobulin G (IgG) antibodies, enhancing their cellular uptake . This modification allows antibodies to penetrate cells more effectively, potentially improving their therapeutic efficacy. Additionally, this compound’s ability to introduce sulfhydryl groups can impact cell signaling pathways and gene expression by altering protein function and interactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by reacting with primary amines to introduce sulfhydryl groups while maintaining the charge properties of the original amino group . This reaction forms stable amidine linkages, preserving the positive charge of the primary amine. The sulfhydryl groups introduced by this compound can participate in various biochemical reactions, including disulfide bond formation and thioether conjugation . These modifications can influence enzyme activity, protein-protein interactions, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable in acidic or neutral buffers devoid of primary amino groups . In alkaline conditions, hydrolysis occurs slowly compared to the reaction with primary amines . This stability allows for controlled thiolation reactions in various experimental setups. Long-term effects on cellular function have been observed in studies where this compound was used to modify ribosomal proteins, impacting protein synthesis and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modify proteins and peptides without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, potentially disrupting cellular function and causing adverse reactions . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental studies to achieve desired outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of amidine compounds with sulfhydryl groups . These modifications can affect metabolic flux and metabolite levels by altering enzyme activity and protein interactions. For example, the thiolation of ribosomal proteins by this compound can impact protein synthesis and cellular metabolism . Additionally, this compound’s interaction with primary amines and hydroxyl groups can influence various biochemical pathways, contributing to its diverse effects on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins . The compound’s ability to introduce sulfhydryl groups allows it to interact with various biomolecules, influencing its localization and accumulation. For instance, this compound has been used to modify antibodies and peptides, enhancing their cellular uptake and distribution . These interactions can impact the compound’s effectiveness in targeting specific cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its ability to modify proteins and peptides with sulfhydryl groups . These modifications can direct the compound to specific cellular compartments or organelles, affecting its activity and function. For example, this compound has been used to introduce sulfhydryl groups into ribosomal proteins, impacting their localization within the ribosome and influencing protein synthesis . Additionally, the compound’s interaction with cell-penetrating peptides can enhance its delivery to specific subcellular locations, improving its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iminothiolane is synthesized through the reaction of thiolamine with an appropriate imine precursor under controlled conditions. The reaction typically occurs at a pH range of 7-10, forming amidine compounds with free sulfhydryl groups . The compound is often prepared in its hydrochloride form to enhance stability and solubility.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as crystallization and recrystallization to achieve high purity levels. The final product is stored under desiccated conditions at low temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 2-Iminothiolane undergoes several types of chemical reactions, including:
Thiolating Reactions: Reacts with primary amines to form sulfhydryl groups.
Cross-linking Reactions: Forms disulfide or thioether bonds with proteins and peptides.
Common Reagents and Conditions:
Primary Amines: Reacts efficiently at pH 7-9.
Buffers: Phosphate-buffered saline (PBS) or borate buffer at pH 8.
Major Products:
Amidine Compounds: Contain free sulfhydryl groups, useful for further biochemical applications.
Scientific Research Applications
2-Iminothiolane has a wide range of applications in scientific research:
Comparison with Similar Compounds
SATA (N-Succinimidyl S-Acetylthioacetate): Another thiolating reagent used for introducing sulfhydryl groups.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A cross-linking reagent that reacts with both amines and sulfhydryls.
Uniqueness of 2-Iminothiolane: this compound is unique in its ability to efficiently react with primary amines at neutral to slightly alkaline pH, forming stable amidine compounds with free sulfhydryl groups. This property makes it particularly valuable for applications requiring precise and selective thiolation without altering the charge properties of the target molecules .
Properties
IUPAC Name |
thiolan-2-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c5-4-2-1-3-6-4/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHYKKNIIGEXAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)SC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984006 | |
Record name | Thiolan-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6539-14-6 | |
Record name | 2(3H)-Thiophenimine, dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiolan-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iminothiolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Iminothiolane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FP46MY9AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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